molecular formula C6H13NO2S B2648041 1-Cyclopropylpropane-2-sulfonamide CAS No. 1600484-63-6

1-Cyclopropylpropane-2-sulfonamide

Cat. No.: B2648041
CAS No.: 1600484-63-6
M. Wt: 163.24
InChI Key: JVFCNXKQAGUZIS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropylpropane-2-sulfonamide can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with sulfonyl chloride under basic conditions. The reaction typically proceeds as follows:

  • Cyclopropylamine + Sulfonyl Chloride → this compound + HCl

Another method involves the use of sulfonyl chlorides and amines in the presence of a base such as triethylamine or pyridine. Microwave irradiation can also be employed to enhance the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropylpropane-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Cyclopropylpropane-2-sulfonamide involves its interaction with specific molecular targets and pathwaysThis inhibition disrupts the production of folic acid, leading to the inhibition of bacterial growth and replication .

Properties

IUPAC Name

1-cyclopropylpropane-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-5(10(7,8)9)4-6-2-3-6/h5-6H,2-4H2,1H3,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFCNXKQAGUZIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CC1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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